molecular formula C11H14ClN3O B8369494 3-Chloro-5-(2-methylpiperidin-1-yl)pyrazine-2-carbaldehyde

3-Chloro-5-(2-methylpiperidin-1-yl)pyrazine-2-carbaldehyde

Cat. No. B8369494
M. Wt: 239.70 g/mol
InChI Key: XBDNDFZIRPYRRY-UHFFFAOYSA-N
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Patent
US09115139B2

Procedure details

Phosphoryl chloride (1.62 mL) was added dropwise to DMF (5 ml) at 0° C. The mixture was stirred for 15 min, and a solution of 2-chloro-6-(2-methylpiperidin-1-yl)pyrazine (1.85 g) in DMF (1 mL) was added dropwise thereto. The mixture was stirred at 80° C. for 16 hr, water (5 mL) was added at 0° C., and the mixture was stirred at room temperature for 1.5 hr. The mixture was extracted with ethyl acetate. The aqueous layer was extracted again with ethyl acetate. The combined organic layer was washed with water and saturated brine, dried over magnesium sulfate, and concentrated. The residue was purified by recrystallization (ethyl acetate-hexane) to give the title compound (1.18 g, 57%) as a colorless powder.
Quantity
1.62 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[Cl:6][C:7]1[CH:12]=[N:11][CH:10]=[C:9]([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]2[CH3:19])[N:8]=1.O.CN([CH:24]=[O:25])C>>[Cl:6][C:7]1[C:12]([CH:24]=[O:25])=[N:11][CH:10]=[C:9]([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]2[CH3:19])[N:8]=1

Inputs

Step One
Name
Quantity
1.62 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.85 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)N1C(CCCC1)C
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 80° C. for 16 hr
Duration
16 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1.5 hr
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted again with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by recrystallization (ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C(=NC=C(N1)N1C(CCCC1)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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